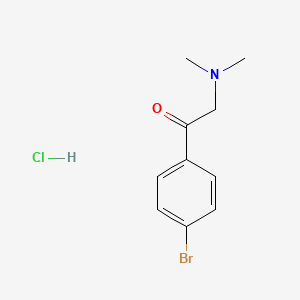
2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring, a hydroxyl group, a ketone group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde functionalities. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of flow reactors and automated control systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary and secondary alcohols
Substitution: Formation of substituted cyclopentane derivatives
Scientific Research Applications
2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-oxobutanal: Shares similar functional groups but has a different ring structure.
Cyclopentanecarboxaldehyde: Lacks the hydroxyl and ketone groups present in 2-Hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde.
Uniqueness
This compound is unique due to its combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
90017-93-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxy-3,3-dimethyl-4-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-8(2)6(10)3-5(4-9)7(8)11/h4-5,7,11H,3H2,1-2H3 |
InChI Key |
GTUYENXYBMUDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CC1=O)C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


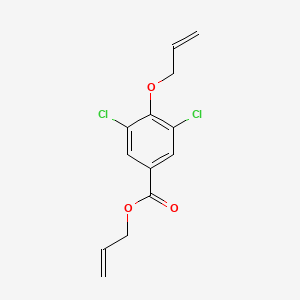
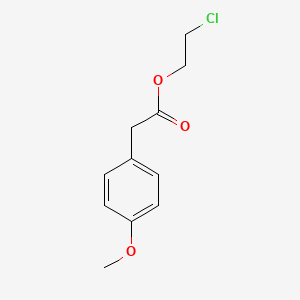
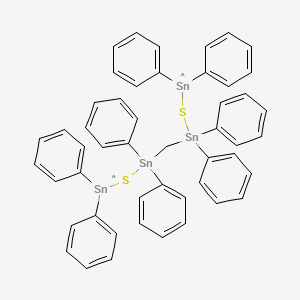
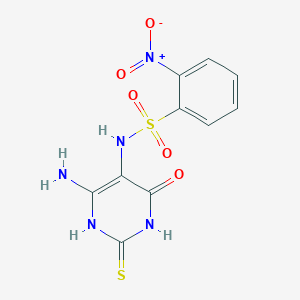

![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
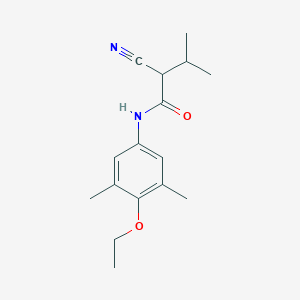
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)

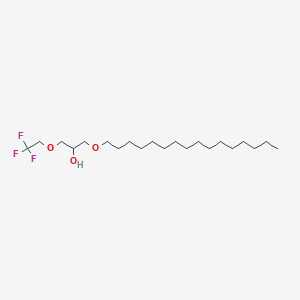
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
phosphanium iodide](/img/structure/B14370761.png)
